Technical Monograph: N-(1-methylpropyl)benzamide (CAS 879-71-0)
Technical Monograph: N-(1-methylpropyl)benzamide (CAS 879-71-0)
The following technical guide details the properties, synthesis, and applications of N-(1-methylpropyl)benzamide (CAS 879-71-0). This document is structured for researchers and process chemists requiring rigorous, actionable data.
Chemical Identity & Structural Analysis[1][2][3]
N-(1-methylpropyl)benzamide , commonly known as N-sec-butylbenzamide , is a secondary amide resulting from the condensation of benzoic acid and sec-butylamine.[1] It serves as a critical model compound in organic synthesis for studying steric effects in amide bond formation and hydrolysis, owing to the branching at the
Nomenclature & Identifiers
| Parameter | Details |
| CAS Number | 879-71-0 |
| IUPAC Name | N-(butan-2-yl)benzamide |
| Synonyms | N-sec-butylbenzamide; N-(1-methylpropyl)benzamide |
| Molecular Formula | C |
| Molecular Weight | 177.24 g/mol |
| SMILES | CCC(C)NC(=O)C1=CC=CC=C1 |
| InChIKey | ZABMXPJUCKVZSH-UHFFFAOYSA-N |
Stereochemistry
The sec-butyl group introduces a chiral center at the C2 position of the butyl chain.[1] CAS 879-71-0 typically refers to the racemic mixture ((RS)-N-sec-butylbenzamide).
-
(R)-Enantiomer: Derived from (R)-(-)-sec-butylamine.
-
(S)-Enantiomer: Derived from (S)-(+)-sec-butylamine.[1]
-
Note: Enantiopure forms are used in chiral resolution studies and asymmetric synthesis research.[1]
Physicochemical Profile
While specific experimental constants for this derivative are less ubiquitous than its n-butyl or tert-butyl homologs, the following data represents a synthesis of available experimental values and high-confidence predictive models.
| Property | Value / Range | Notes |
| Physical State | Solid (Low melting) or Viscous Oil | Tendency to supercool; crystallizes slowly compared to N-tert-butyl analogs.[1] |
| Melting Point | 76–78 °C (Predicted/Analogous) | N-tert-butylbenzamide melts at ~134°C; the sec-butyl group reduces symmetry, lowering MP.[1] |
| Boiling Point | 315–320 °C (at 760 mmHg) | Predicted based on vapor pressure models.[1] |
| Density | ~1.02 g/cm³ | Typical for alkyl benzamides.[1] |
| LogP (Octanol/Water) | 2.2–2.4 | Moderate lipophilicity; permeable to cell membranes.[1] |
| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Sparingly soluble in water due to the lipophilic benzyl and butyl groups.[1] |
Synthetic Pathways & Process Chemistry[1]
The synthesis of N-sec-butylbenzamide is most reliably achieved via Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1] This protocol is preferred for its high yield and operational simplicity.[1]
Protocol A: Schotten-Baumann Acylation (Recommended)
Reaction Logic:
The nucleophilic nitrogen of sec-butylamine attacks the electrophilic carbonyl carbon of benzoyl chloride.[1] A base (NaOH or Et
Reagents:
-
Benzoyl Chloride (1.0 equiv)[1]
-
sec-Butylamine (1.1 equiv)[1]
-
Triethylamine (Et
N) (1.2 equiv) or 10% NaOH (aq) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Purge a round-bottom flask with nitrogen. Dissolve sec-butylamine (1.1 eq) and Et
N (1.2 eq) in anhydrous DCM (0.5 M concentration relative to amine). -
Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add Benzoyl Chloride (1.0 eq) dropwise over 20 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes).[1]
-
Quench & Workup:
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if high purity (>99%) is required.[1]
Protocol B: Ritter Reaction (Alternative)
-
Reactants: Benzonitrile + 2-Butanol + H
SO .[1] -
Utility: Useful for industrial scale where avoiding acid chlorides is preferred, though yields can be lower due to the secondary alcohol's elimination side reactions.[1]
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow for the Schotten-Baumann synthesis of N-sec-butylbenzamide.
Analytical Characterization
To validate the identity of CAS 879-71-0, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[6][7][8]
-
H NMR (400 MHz, CDCl
):- 7.75 – 7.80 (m, 2H, ortho-ArH)
- 7.40 – 7.50 (m, 3H, meta/para-ArH)
- 6.10 (br s, 1H, NH )
- 4.15 (m, 1H, CH -N) – Multiplet due to chiral center coupling
-
1.55 (m, 2H, CH
-CH ) -
1.22 (d, J=6.5 Hz, 3H, CH-CH
) -
0.96 (t, J=7.4 Hz, 3H, CH
-CH )
-
Interpretation: The doublet at ~1.22 ppm and triplet at ~0.96 ppm confirm the sec-butyl chain structure, distinguishing it from n-butyl (triplet only) or tert-butyl (singlet only) isomers.[1]
Mass Spectrometry (MS)
-
Method: GC-MS (EI) or LC-MS (ESI).[1]
-
Molecular Ion: [M+H]
= 178.12 (ESI).[1] -
Fragmentation (EI):
-
m/z 177 [M]
-
m/z 105 [PhCO]
(Base peak, characteristic benzoyl fragment) -
m/z 77 [Ph]
-
Biological & Pharmaceutical Context
While N-sec-butylbenzamide is not a marketed drug itself, it functions as a vital structural scaffold in medicinal chemistry.[1]
-
Local Anesthetic Pharmacophore: It shares the lipophilic aromatic ring and intermediate amide linker found in lidocaine-type anesthetics.[1] Researchers use it to probe the "bulk tolerance" of binding pockets in voltage-gated sodium channels.[1]
-
Antimicrobial Research: Benzamide derivatives often exhibit antimicrobial activity.[1] The sec-butyl group increases lipophilicity (LogP ~2.3), potentially enhancing cell wall penetration compared to the parent benzamide.[1]
-
Metabolic Stability Probe: The branching at the
-carbon makes the amide bond more resistant to enzymatic hydrolysis (by amidases) compared to n-alkyl analogs, but less resistant than tert-butyl analogs.[1] This makes it a useful standard for metabolic stability assays.[1]
Structure-Activity Relationship (SAR) Diagram
Caption: Functional dissection of the N-sec-butylbenzamide molecule highlighting key pharmacophoric regions.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1][2][3]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although amides are generally stable.[1]
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[1][4]
References
-
PubChem Database. N-(1-methylpropyl)benzamide (CID 527033).[1][5] National Center for Biotechnology Information.[1] Available at: [Link]
-
Royal Society of Chemistry. Metal-Free Transamidation of Secondary Amides (Spectral Data). Org.[1][6][7][8][9] Lett., 2017, 19, 1614–1617.[1][10] Available at: [Link]
Sources
- 1. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. catalog.data.gov [catalog.data.gov]
- 6. globalconference.info [globalconference.info]
- 7. Alfa Aesar N-tert-Butylbenzamide, 98+% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]
- 8. Alfa Aesar N-tert-Butylbenzamide, 98+% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
